molecular formula C9H18N2O B571746 N-Cyclopentyl-N-propylurea CAS No. 124949-25-3

N-Cyclopentyl-N-propylurea

Cat. No.: B571746
CAS No.: 124949-25-3
M. Wt: 170.256
InChI Key: QLMQXVWCILIFPG-UHFFFAOYSA-N
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Description

N-Cyclopentyl-N-propylurea is a urea derivative characterized by a cyclopentyl group and a propyl group attached to the urea core (N-C-O-N). Ureas are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility. While specific data on this compound is sparse in the provided evidence, its properties can be inferred from structurally related compounds. For example, urea derivatives typically exhibit moderate polarity, solubility in organic solvents, and thermal stability influenced by substituent groups .

Properties

CAS No.

124949-25-3

Molecular Formula

C9H18N2O

Molecular Weight

170.256

IUPAC Name

1-cyclopentyl-1-propylurea

InChI

InChI=1S/C9H18N2O/c1-2-7-11(9(10)12)8-5-3-4-6-8/h8H,2-7H2,1H3,(H2,10,12)

InChI Key

QLMQXVWCILIFPG-UHFFFAOYSA-N

SMILES

CCCN(C1CCCC1)C(=O)N

Synonyms

Urea, N-cyclopentyl-N-propyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N-Cyclopentyl-N-propylurea, we compare it with three categories of analogs: urea derivatives , amine derivatives , and heterocyclic amides .

Table 1: Key Physical and Chemical Properties

Compound Molecular Weight Boiling Point (°C) pKa Density (g/cm³) Polar Surface Area (PSA)
This compound* ~170.25 (calc.) ~235–250 (est.) ~10–12 ~0.85–0.90 ~40–50
2-Butyl-N-propylcyclopentanamine 183.35 235.8 ± 8.0 11.15 0.84 ± 0.1 12.03
N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide 261.28 Not reported Not reported Not reported 80–90 (est.)

*Estimated values based on urea analogs and computational models.

Key Observations:

Urea vs. Amine Derivatives :

  • This compound is expected to have a higher polar surface area (PSA) (~40–50) compared to 2-butyl-N-propylcyclopentanamine (PSA: 12.03) due to the urea group’s hydrogen-bonding capacity . This makes ureas more suitable for applications requiring solubility in polar solvents or biological interactions.
  • The pKa of ureas (~10–12) is generally lower than that of primary amines (e.g., 11.15 for the cyclopentanamine analog), reflecting reduced basicity due to electron-withdrawing effects of the urea carbonyl group .

Urea vs. Ureas like this compound are less sterically hindered than oxalamides, favoring synthetic accessibility and metabolic stability in pharmaceutical contexts.

Thermal Stability :

  • The estimated boiling point of this compound (~235–250°C) aligns with cyclopentylamine derivatives (e.g., 235.8°C for 2-butyl-N-propylcyclopentanamine ), suggesting comparable thermal resilience for industrial applications.

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